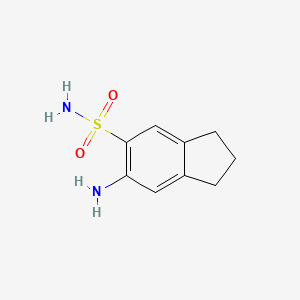

6-Amino-2,3-dihydro-1h-indene-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with a sulfonamide group. It is used in various fields of research and industry due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of indene derivatives with sulfonamide precursors. One common method includes the use of indene-5-sulfonyl chloride, which reacts with ammonia or an amine to form the desired sulfonamide compound . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₉H₁₂N₂O₂S

- Molecular Weight : Approximately 212.27 g/mol

It contains both an amino group and a sulfonamide group, which contribute to its distinctive chemical behavior and biological activities. The structural uniqueness allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry .

Inhibition of Discoidin Domain Receptor 1 (DDR1)

One of the primary biological activities of this compound is its role as an inhibitor of Discoidin Domain Receptor 1 (DDR1). This receptor is implicated in several signaling pathways related to cell adhesion, migration, and proliferation. The compound binds to DDR1, suppressing its kinase activity and influencing downstream signaling pathways that are critical in cancer cell proliferation and apoptosis. This mechanism highlights its potential as a therapeutic agent in oncology .

Cancer Research

The compound's ability to modulate DDR1 activity positions it as a valuable tool for cancer research. Studies have shown that inhibiting DDR1 can lead to reduced cancer cell proliferation and increased apoptosis, suggesting that this compound could be further developed into a therapeutic agent for specific types of cancer.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other biologically active compounds. Its functional groups allow for various chemical modifications, leading to the development of new derivatives with potentially enhanced biological activities .

Case Studies and Experimental Findings

Research has demonstrated the effectiveness of this compound in modulating DDR1-related pathways. For instance:

- In vitro studies indicate that treatment with the compound leads to significant reductions in the viability of certain cancer cell lines.

- Further investigations are needed to explore its efficacy in vivo and its potential side effects when used as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NLRP3 inflammasome by directly binding to the NLRP3 protein, preventing its assembly and activation . This inhibition effectively reduces the production of pro-inflammatory cytokines and mitigates inflammation .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene ring structure but has a carboxamide group instead of a sulfonamide group.

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: This indole derivative has similar biological activities and is used in antiviral research.

Uniqueness

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific combination of an indene ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome sets it apart from other similar compounds, making it a valuable tool in inflammation research .

Actividad Biológica

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

The compound features an indene ring structure with an amino group and a sulfonamide moiety, which contributes to its unique biochemical properties.

This compound primarily targets Discoidin Domain Receptor 1 (DDR1) . The binding of this compound to DDR1 inhibits its kinase activity, leading to the modulation of various signaling pathways involved in:

- Cell differentiation

- Proliferation

- Adhesion

- Migration

- Invasion .

Additionally, it has been identified as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory responses. The inhibition of NLRP3 prevents the formation of the inflammasome complex, thereby reducing downstream inflammatory signaling .

The compound has demonstrated the ability to interact with various biomolecules, influencing their activity and function. It exhibits:

- Inhibition of DDR1 kinase , affecting cellular adhesion and migration.

- Modulation of gene expression and cellular metabolism.

- Stability under normal storage conditions , although its activity may decrease over time .

In Vitro Studies

In laboratory settings, this compound has shown promising results in various assays:

- Cellular Effects: It modulates cell signaling pathways significantly, affecting cellular functions such as metabolism and gene expression.

- Dosage Effects: Lower doses effectively inhibit target proteins without significant toxicity; however, higher doses can lead to cytotoxicity .

In Vivo Studies

In animal models, the compound's effects vary with dosage:

- At lower doses, it acts as an effective inhibitor with minimal side effects.

- Higher doses have been associated with adverse effects on cellular function .

Case Studies

Recent studies have explored the therapeutic potential of this compound in treating inflammatory diseases and certain cancers:

- Inflammatory Diseases: Research indicates that this compound can mitigate symptoms in models of colitis by inhibiting NLRP3 inflammasome activation .

- Cancer Research: Its ability to inhibit DDR1 signaling suggests potential applications in cancer therapies where DDR1 is implicated in tumor progression .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | Similar indene structure | Antiviral properties |

| 6-Amino-4-substitutedalkyl-1H-indole | Indole derivative | Antiviral research |

This compound is unique due to its specific combination of an indene ring and a sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds .

Propiedades

IUPAC Name |

6-amino-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIOYTMAUQHHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.